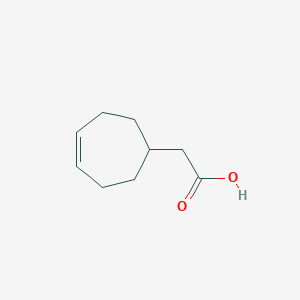

2-(Cyclohept-4-EN-1-YL)acetic acid

Description

BenchChem offers high-quality 2-(Cyclohept-4-EN-1-YL)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclohept-4-EN-1-YL)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclohept-4-en-1-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-9(11)7-8-5-3-1-2-4-6-8/h1-2,8H,3-7H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBLXDKXHWPHIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Cyclohept-4-EN-1-YL)acetic acid IUPAC name and structure

The following technical guide is designed for researchers and scientists involved in organic synthesis and drug development. It provides a comprehensive analysis of 2-(Cyclohept-4-en-1-yl)acetic acid , detailing its chemical identity, synthesis pathways, and utility as a scaffold in medicinal chemistry.

An In-Depth Guide to Synthesis, Properties, and Applications

Introduction & Chemical Identity

2-(Cyclohept-4-en-1-yl)acetic acid (CAS: 1962-12-5) is a functionalized cycloalkene derivative characterized by a seven-membered ring containing an isolated double bond at the

Unlike its six-membered analogs (cyclohexenes), the cycloheptene ring introduces unique conformational flexibility (chair/twist-boat), which can be exploited in structure-activity relationship (SAR) studies to probe binding pocket geometries that rigid scaffolds cannot access.

IUPAC Nomenclature Analysis[2][3]

-

Systematic Name: 2-(Cyclohept-4-en-1-yl)acetic acid[2]

-

Preferred IUPAC Name (PIN): 2-(Cyclohept-4-en-1-yl)ethanoic acid

-

Component Breakdown:

-

Parent Structure: Ethanoic acid (Acetic acid).[3]

-

Substituent: Cyclohept-4-en-1-yl group attached to position 2 of the ethanoic acid chain.

-

Numbering: The carboxyl carbon is C1'. The methylene carbon is C2'. The cycloheptene ring is numbered starting from the point of attachment (C1) towards the double bond to give it the lowest locant (4-ene).

-

-

Stereochemistry: Assuming the standard cis-geometry of the cycloheptene double bond, the molecule possesses a plane of symmetry passing through C1 and bisecting the C4=C5 bond, rendering it achiral .

Physicochemical Properties[6]

The following data summarizes the core physical and chemical characteristics of the compound.

| Property | Value / Description | Source/Prediction |

| Molecular Formula | C | Stoichiometry |

| Molecular Weight | 154.21 g/mol | Calculated |

| CAS Registry Number | 1962-12-5 | Chemical Abstracts |

| Physical State | Viscous Oil / Low-melting Solid | Experimental |

| Boiling Point | ~285 °C (at 760 mmHg) | Predicted |

| pKa (Acid) | ~4.76 | Predicted (Carboxyl) |

| LogP | ~1.8 - 2.2 | Predicted |

| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water | Polarity Analysis |

Synthesis & Production Strategies

The synthesis of 2-(cyclohept-4-en-1-yl)acetic acid typically proceeds via homologation of ring-functionalized precursors. The most robust route utilizes 4-cyclohepten-1-one as the starting material, employing a malonate displacement strategy to install the acetic acid side chain while preserving the remote unsaturation.

Retrosynthetic Analysis

The target molecule can be disconnected at the C1'-C1 bond (connecting the side chain to the ring). This suggests a nucleophilic displacement of a cycloheptenyl electrophile by a two-carbon nucleophile (e.g., malonate enolate).

Detailed Experimental Protocol (Malonate Route)

This protocol describes the conversion of 4-cyclohepten-1-one to the target acid.

Step 1: Reduction to 4-Cyclohepten-1-ol

-

Reagents: Sodium Borohydride (NaBH

), Methanol (MeOH). -

Procedure:

-

Dissolve 4-cyclohepten-1-one (10 mmol) in MeOH (20 mL) at 0 °C.

-

Add NaBH

(1.1 equiv) portion-wise over 15 minutes. -

Stir at room temperature for 2 hours (monitor by TLC).

-

Quench with saturated NH

Cl solution and extract with Ethyl Acetate (EtOAc). -

Yield: Quantitative conversion to the alcohol.

-

Step 2: Activation (Tosylation)

-

Reagents: p-Toluenesulfonyl chloride (TsCl), Pyridine, DCM.

-

Mechanism: Converts the hydroxyl group into a good leaving group (OTs) without affecting the double bond.

-

Procedure:

-

Dissolve 4-cyclohepten-1-ol (10 mmol) in dry DCM (30 mL) and Pyridine (20 mmol).

-

Add TsCl (11 mmol) at 0 °C. Stir overnight at room temperature.

-

Wash with 1M HCl (to remove pyridine), NaHCO

, and Brine. -

Dry over MgSO

and concentrate to obtain 4-cyclohepten-1-yl tosylate .

-

Step 3: Malonate Displacement & Decarboxylation

-

Reagents: Diethyl malonate, Sodium Hydride (NaH), THF, then NaOH/H

O. -

Procedure:

-

Enolate Formation: Suspend NaH (12 mmol, 60% in oil) in dry THF (20 mL) at 0 °C. Add Diethyl malonate (12 mmol) dropwise. Stir until H

evolution ceases. -

Alkylation: Add a solution of 4-cyclohepten-1-yl tosylate (10 mmol) in THF. Reflux for 12–18 hours.

-

Hydrolysis: Evaporate THF. Add 20% aqueous NaOH (20 mL) and reflux for 4 hours to hydrolyze the diester to the diacid.

-

Decarboxylation: Acidify with conc. HCl to pH 1. Heat the aqueous mixture at 100 °C for 2 hours (or heat the neat solid diacid at 160 °C) to induce decarboxylation.

-

Isolation: Extract the final product with EtOAc. Purify via column chromatography (Hexane/EtOAc).

-

Reaction Mechanisms & Pathway

The synthesis relies on standard nucleophilic substitution (

Applications in Drug Discovery

The 2-(cyclohept-4-en-1-yl)acetic acid scaffold offers specific advantages in medicinal chemistry:

-

Conformational Sampling: The cycloheptene ring exists in a dynamic equilibrium between chair and twist-boat conformers. When incorporated into a drug molecule, this flexibility allows the ligand to "mold" into binding pockets that may be inaccessible to rigid phenyl or cyclohexyl analogs.

-

Lipophilicity Modulation: The cycloheptenyl group is highly lipophilic (LogP ~2.0), enhancing membrane permeability compared to polar heterocycles.

-

Functionalizable Handle: The

double bond is a "latent" functional group. It can be:-

Epoxidized: To introduce polarity or reactivity.

-

Dihydroxylated: To create diols for hydrogen bonding.

-

Reduced: To generate the saturated cycloheptyl analog for SAR comparison.

-

Key Research Areas:

-

Prostaglandin Analogs: Seven-membered rings often mimic the conformational space of the

-chains in prostaglandins. -

Antibiotic Intermediates: Used in the synthesis of novel pleuromutilin derivatives or aminoglycoside modifiers where medium-sized rings prevent metabolic efflux.

References

-

Bly, R. S., et al. (1962). "Solvolysis of trans-5-Cyclodecen-1-yl p-Toluenesulfonate and Related Compounds." Journal of the American Chemical Society, 84(24), 4862–4866.

-

PubChem Compound Summary. (2025). "2-(Cyclohept-4-en-1-yl)acetic acid (CID 12592088)." National Center for Biotechnology Information.

-

Sigma-Aldrich. (2025). "Product Specification: 2-(Cyclohept-4-en-1-yl)acetic acid." Merck KGaA.

Sources

2-(Cyclohept-4-en-1-yl)acetic Acid: Technical Profile & Application in GPCR Modulator Synthesis

Topic: 2-(Cyclohept-4-EN-1-YL)acetic acid CAS number information Content Type: In-depth technical guide

Introduction & Core Identity

2-(Cyclohept-4-en-1-yl)acetic acid (CAS 1962-12-5 ) is a specialized cycloaliphatic carboxylic acid intermediate used primarily in the discovery of G-protein coupled receptor (GPCR) modulators. Unlike common aliphatic acids, this molecule features a seven-membered cycloheptene ring with a specific unsaturation at the C4 position. This structural rigidity and lipophilicity make it a critical "scaffold element" for optimizing the hydrophobic interactions of drug candidates, particularly A3 Adenosine Receptor (A3AR) Positive Allosteric Modulators (PAMs) .

In medicinal chemistry, the cycloheptenyl moiety serves as a bulky, hydrophobic pharmacophore that can occupy specific allosteric pockets where smaller rings (cyclopentyl/cyclohexyl) fail to achieve adequate potency or selectivity.

Chemical Identity Table

| Property | Data |

| CAS Number | 1962-12-5 |

| IUPAC Name | 2-(Cyclohept-4-en-1-yl)acetic acid |

| Synonyms | 4-Cyclohepten-1-ylacetic acid; Cyclohept-4-enylacetic acid |

| Molecular Formula | C₉H₁₄O₂ |

| Molecular Weight | 154.21 g/mol |

| Physical Form | Colorless to pale yellow oil |

| Solubility | Soluble in DCM, DMSO, Methanol; Poorly soluble in water |

| SMILES | C1CC(CCC=C1)CC(=O)O |

| InChI Key | YSBLXDKXHWPHIX-UHFFFAOYSA-N |

Synthesis & Manufacturing Logic

The synthesis of 2-(cyclohept-4-en-1-yl)acetic acid typically avoids direct ring-closing metathesis due to cost. Instead, it often relies on homologation strategies starting from cyclohept-4-en-1-one or related diene precursors.

Mechanistic Pathway (General Homologation)

-

Precursor Selection: The starting material is often a cycloheptenone derivative.

-

Chain Extension: A Reformatsky reaction (using ethyl bromoacetate and zinc) or a Horner-Wadsworth-Emmons reaction introduces the acetate side chain.

-

Dehydration/Reduction: If starting from a ketone, the resulting hydroxyl intermediate is reduced or eliminated to establish the correct oxidation state while preserving the C4-C5 double bond.

-

Hydrolysis: The ester intermediate is hydrolyzed under basic conditions (LiOH or NaOH) to yield the free acid (CAS 1962-12-5).

Visualization: Synthesis & Application Workflow

The following diagram illustrates the chemical logic connecting the raw material to its primary pharmaceutical application (A3AR PAMs).

Caption: Synthesis workflow showing the derivation of CAS 1962-12-5 and its downstream divergence into GPCR modulators and enzyme inhibitors.

Applications in Drug Development

The primary utility of CAS 1962-12-5 lies in its ability to modulate the lipophilic ligand efficiency (LLE) of drug candidates.

A3 Adenosine Receptor (A3AR) Modulation

Research led by the Jacobson group (NIDDK/NIH) identified this acid as a critical building block for 1H-imidazo[4,5-c]quinolin-4-amine derivatives.

-

Mechanism: The acid is condensed with a quinoline diamine to form an imidazoquinoline ring.

-

Role of the Cycloheptenyl Ring: The 7-membered ring occupies a specific hydrophobic sub-pocket on the A3AR transmembrane domain. The C4-unsaturation (double bond) introduces a "kink" in the ring, preventing the steric clashes often seen with fully saturated cycloheptyl analogs.

-

Therapeutic Potential: These PAMs are investigated for treating chronic neuropathic pain and inflammatory diseases.

Covalent Inhibitor Scaffolds

Recent patents (e.g., for DCN1 inhibitors) utilize this acid to tether electrophilic warheads to a central scaffold. The cycloheptenyl group provides metabolic stability compared to linear alkyl chains, which are more prone to rapid oxidation by CYP450 enzymes.

Experimental Protocol: Condensation to Imidazoquinoline Scaffold

Context: This protocol describes the usage of CAS 1962-12-5 to synthesize a bioactive A3AR modulator, demonstrating its primary research application.

Objective: Synthesize 2-(cyclohept-4-en-1-yl)-1H-imidazo[4,5-c]quinoline via acid-amine condensation.

Reagents & Equipment[2][3][4]

-

Substrate A: 2-Chloroquinoline-3,4-diamine (1.0 equiv)

-

Substrate B: 2-(Cyclohept-4-en-1-yl)acetic acid (CAS 1962-12-5) (1.2 equiv)

-

Reagent: Polyphosphoric Acid (PPA) or PPE (Polyphosphate Ester)

-

Solvent: None (Neat) or Dichloromethane (for extraction)

-

Apparatus: Round-bottom flask, oil bath, mechanical stirrer.

Step-by-Step Methodology

-

Preparation: In a dry reaction vessel, mix Substrate A (diamine) and Substrate B (the acid).

-

Cyclodehydration: Add PPA (approx. 10–20 volumes by weight). Heat the mixture to 120–140°C under an inert atmosphere (Argon/Nitrogen) for 4–6 hours.

-

Scientific Rationale: High temperature and PPA drive the dual condensation: first forming the amide bond, then closing the imidazole ring via dehydration.

-

-

Quenching: Cool the reaction mixture to 60°C. Carefully pour onto crushed ice/water with vigorous stirring. Neutralize with ammonium hydroxide (NH₄OH) to pH ~8.

-

Extraction: Extract the aqueous suspension with Ethyl Acetate or 10% Methanol in DCM.

-

Purification: Dry the organic layer over MgSO₄, concentrate, and purify via flash column chromatography (SiO₂; Gradient: 0–10% MeOH in DCM).

-

Validation: Verify product identity via ¹H-NMR (look for cycloheptenyl alkene protons at δ 5.6–5.8 ppm) and LC-MS.

Safety & Handling (SDS Summary)

While specific toxicological data is limited due to its status as a research intermediate, standard safety protocols for aliphatic carboxylic acids apply.

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation, H335)

-

-

Handling: Handle in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store at +2°C to +8°C (Refrigerate). The double bond is susceptible to oxidation over long periods; store under inert gas (Argon) if possible.

References

-

MilliporeSigma. 2-(cyclohept-4-en-1-yl)acetic acid Product Detail. Sigma-Aldrich Catalog. Link

-

Fallot, L. B. (2022). Discovery of Allosteric Modulators of the A3 Adenosine Receptor for Treatment of Chronic Diseases. Uniformed Services University of the Health Sciences, Dissertation.[1] Link

-

PubChem. 2-(Cyclohept-4-en-1-yl)acetic acid (Compound Summary). National Library of Medicine. Link

-

Tosh, D. K., et al. (2012). Structure-Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Link

Sources

An In-depth Technical Guide to the Predicted Spectroscopic Data of 2-(Cyclohept-4-en-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2-(Cyclohept-4-en-1-yl)acetic acid. In the absence of publicly available experimental spectra for this specific molecule, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed, predictive spectroscopic profile. By dissecting the molecule into its constituent functional groups—a cycloheptene ring and a carboxylic acid moiety—and drawing parallels with data from analogous structures, this guide offers a robust hypothesis of the compound's spectral characteristics. This work is intended to serve as a valuable resource for researchers in compound identification, structural elucidation, and synthetic chemistry, providing a scientifically grounded framework for interpreting future experimental data.

Introduction and Structural Framework

The rigorous characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS provide invaluable information regarding molecular structure, connectivity, and functional groups. 2-(Cyclohept-4-en-1-yl)acetic acid is a molecule of interest due to its combination of a flexible seven-membered carbocyclic ring containing an alkene, and a carboxylic acid group, which is a key functional group in many biologically active compounds.

The structure and atom numbering for 2-(Cyclohept-4-en-1-yl)acetic acid used throughout this guide are presented below:

Caption: Molecular structure and atom numbering of 2-(Cyclohept-4-en-1-yl)acetic acid.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to provide key information about the number of different types of protons and their connectivity. The predicted chemical shifts are based on the analysis of similar structural motifs.[1][2][3][4][5][6][7][8][9][10][11]

Predicted ¹H NMR Chemical Shifts and Multiplicities:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| H on COOH (OH ) | 10.0 - 13.0 | br s | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet.[6][12] |

| H4, H5 (Vinyl) | 5.6 - 5.8 | m | Olefinic protons in a cycloheptene ring typically resonate in this region.[4] The multiplicity will be complex due to coupling with each other and adjacent allylic protons. |

| H8 (-CH₂ -COOH) | 2.2 - 2.6 | d | These protons are alpha to a carbonyl group, which is deshielding.[6] They will be split by the methine proton H1. |

| H1 (-CH -) | 2.0 - 2.4 | m | This methine proton is attached to three other carbon atoms and will have a complex splitting pattern. |

| H3, H6 (Allylic) | 1.9 - 2.2 | m | Allylic protons are deshielded by the adjacent double bond.[1] |

| H2, H7 | 1.4 - 1.8 | m | These are aliphatic methylene protons in the seven-membered ring. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of 2-(Cyclohept-4-en-1-yl)acetic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of the acidic proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation : Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters :

-

Set the spectral width to cover the range of -2 to 15 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing : Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Calibrate the spectrum by setting the TMS peak to 0 ppm.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will reveal the number of chemically non-equivalent carbon atoms in the molecule.[9][13][14][15][16][17][18][19][20]

Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C9 (C=O) | 175 - 185 | The carbonyl carbon of a carboxylic acid is highly deshielded.[12][21] |

| C4, C5 (C=C) | 128 - 132 | sp² hybridized carbons of the alkene bond in a cycloalkene.[22] |

| C8 (-C H₂-COOH) | 40 - 45 | This carbon is alpha to the carboxylic acid group. |

| C1 (-C H-) | 35 - 40 | This is a methine carbon within the aliphatic ring. |

| C3, C6 (Allylic) | 30 - 35 | Allylic carbons are slightly deshielded. |

| C2, C7 | 25 - 30 | These are standard sp³ hybridized methylene carbons in a cycloalkane ring.[14][17] |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation : Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

-

Instrumentation : Use a 100 MHz or higher (for carbon) NMR spectrometer.

-

Acquisition Parameters :

-

Acquire a proton-decoupled spectrum to simplify the signals to singlets.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a pulse angle of 45-60 degrees.

-

A longer relaxation delay (e.g., 5 seconds) may be needed to observe the quaternary carbonyl carbon, which has a long relaxation time.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Processing : Process the FID similarly to the ¹H NMR spectrum.

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[21][23][24][25][26][27][28][29][30][31]

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity and Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, very broad |

| C-H (sp²) | 3000 - 3100 | Medium, sharp |

| C-H (sp³) | 2850 - 3000 | Medium to strong, sharp |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, sharp |

| C=C (Alkene) | 1640 - 1680 | Medium to weak |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong |

Rationale for Key Peaks:

-

O-H Stretch : The most characteristic feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching band that often overlaps with the C-H stretching region.[23][24] This broadening is due to strong hydrogen bonding, which typically occurs as dimers in the condensed phase.[23][26]

-

C=O Stretch : A strong and sharp absorption band in the region of 1700-1725 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.[21][23]

-

C=C and sp² C-H Stretches : The alkene will show a C=C stretch, which might be weak, and a characteristic sp² C-H stretch just above 3000 cm⁻¹.[29][31]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation :

-

Neat Liquid : If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet : If the compound is a solid, a few milligrams can be finely ground with dry potassium bromide (KBr) and pressed into a transparent pellet.

-

Solution : The sample can be dissolved in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal absorption in the regions of interest.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition : Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the salt plates or solvent should be recorded and subtracted from the sample spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

-

Molecular Ion (M⁺·) : The molecular weight of 2-(Cyclohept-4-en-1-yl)acetic acid (C₉H₁₄O₂) is 154.21 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 154.

Predicted Fragmentation Pathways:

Carboxylic acids can undergo several characteristic fragmentations.[12][32][33][34][35]

-

Alpha-Cleavage : Cleavage of the bond alpha to the carbonyl group is common.

-

Loss of the alkyl radical (cycloheptenyl) would result in a fragment at m/z = 45 ([COOH]⁺).

-

-

McLafferty Rearrangement : This is a characteristic fragmentation for carbonyl compounds with a gamma-hydrogen. In this molecule, a McLafferty-type rearrangement could occur, but it would involve a complex rearrangement of the ring structure.

-

Loss of Water : A peak corresponding to [M-18]⁺ at m/z = 136 might be observed due to the loss of a water molecule.

-

Decarboxylation : Loss of the carboxyl group as CO₂ can lead to a peak at [M-45]⁺, which would be at m/z = 109 ([C₈H₁₃]⁺).

Caption: Predicted major fragmentation pathways for 2-(Cyclohept-4-en-1-yl)acetic acid in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Analysis : Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

-

Data Interpretation : Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion

This guide provides a detailed, predictive overview of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 2-(Cyclohept-4-en-1-yl)acetic acid. The predicted data, summarized in the tables and figures within this document, are based on established spectroscopic principles and comparisons with analogous structures. These predictions offer a valuable framework for any researcher working with this compound, whether for the purpose of confirming its synthesis or for its identification in natural or synthetic samples. It is anticipated that future experimental verification will align closely with the spectral features detailed herein.

References

-

JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Max, J.-J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(17), 3324–3337. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

-

Oregon State University. (n.d.). Carboxylic Acid Spectroscopy - CH 336. [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

-

JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

HSC Chemistry & Physics. (n.d.). How to Interpret Mass Spectrum Fragmentation Patterns. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C. [Link]

-

PubChem. (n.d.). Cyclohept-4-en-1-one. [Link]

-

Conduct Science. (2020, January 18). 1H Nuclear Magnetic Resonance (NMR) Chemical shifts. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

-

ResearchGate. (n.d.). Correlation graphics of theoretical chemical shift values of 13 C NMR.... [Link]

-

Journal of Research of the National Bureau of Standards. (n.d.). Infrared absorption spectra of cyclo-hydrocarbons. [Link]

-

Scribd. (n.d.). Infrared Analysis of Alkanes, Alkenes and Alkynes. [Link]

-

Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. [Link]

-

NMR Solutions. (n.d.). 13 Carbon NMR. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Chemical Papers. (n.d.). 1 3 C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkenes. [Link]

-

SpectraBase. (n.d.). Cycloheptane - Optional[13C NMR] - Chemical Shifts. [Link]

-

YouTube. (2012, October 10). Introduction to IR Spectroscopy - Alkenes.. [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]

-

Spectroscopy. (2020, December 20). The Infrared Spectroscopy of Alkenes. [Link]

-

University of Massachusetts Lowell. (n.d.). 13C NMR. [Link]

-

Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

-

Molbase. (n.d.). 4-cyclohepten-1-one, 19686-79-4. [Link]

-

Oregon State University. (2022, March 9). 1H NMR Chemical Shift. [Link]

-

PubMed. (2011, January 15). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. [Link]

-

OpenStax. (n.d.). 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition. [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0191685). [Link]

Sources

- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 2. conductscience.com [conductscience.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CYCLOHEPTENE(628-92-2) 1H NMR spectrum [chemicalbook.com]

- 5. CYCLOHEPTANE(291-64-5) 1H NMR spectrum [chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. scribd.com [scribd.com]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 13. researchgate.net [researchgate.net]

- 14. CYCLOHEPTANE(291-64-5) 13C NMR [m.chemicalbook.com]

- 15. 13Carbon NMR [chem.ch.huji.ac.il]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. spectrabase.com [spectrabase.com]

- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 19. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 22. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 23. orgchemboulder.com [orgchemboulder.com]

- 24. echemi.com [echemi.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Infrared Spectrometry [www2.chemistry.msu.edu]

- 27. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 28. scribd.com [scribd.com]

- 29. orgchemboulder.com [orgchemboulder.com]

- 30. youtube.com [youtube.com]

- 31. spectroscopyonline.com [spectroscopyonline.com]

- 32. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 33. m.youtube.com [m.youtube.com]

- 34. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 35. scienceready.com.au [scienceready.com.au]

Physical and Chemical Properties of Cycloheptane: A Technical Guide for Scaffold Analysis

Executive Summary

While cyclohexane (

This guide analyzes the physicochemical behavior of cycloheptane, moving beyond basic data into the causal relationships between its fluxional conformation and its chemical reactivity. We focus on its application as a pharmacophore spacer and the specific challenges in its functionalization.

Part 1: The Conformational Landscape

Unlike cyclohexane, which resides in a deep energy well (the chair conformation), cycloheptane is highly fluxional .[1] This flexibility is the defining characteristic of the

Pseudorotation and Energy Barriers

The cycloheptane ring suffers from Pitzer strain (torsional strain) and transannular strain (Prelog strain), forcing it out of a planar geometry.

-

Global Minimum: The Twist-Chair (TC) is the most stable conformation.

-

Local Minima: The Chair (C) form is slightly higher in energy but rapidly interconverts with the TC.

-

Dynamics: The interconversion occurs via pseudorotation , a process where the ring puckering rotates around the ring without passing through a high-energy planar transition state. The energy barrier is remarkably low (

), implying that at physiological temperatures, the ring effectively presents a "blurred" average volume to a receptor.

Visualization of Conformational Interconversion

The following diagram illustrates the pseudorotation pathway, highlighting the low-energy transitions between Twist-Chair and Twist-Boat forms.

Figure 1: Energy landscape of cycloheptane.[2] Note the proximity of TC and C states, allowing rapid equilibration.

Part 2: Physicochemical Profile

The odd number of carbons in cycloheptane disrupts the crystal packing efficiency seen in even-numbered alkanes, leading to lower-than-expected melting points. This "odd-even" effect is critical when designing solid-state formulations.

Comparative Data Table

The following data highlights the shift in properties as the ring expands from the rigid

| Property | Cyclohexane ( | Cycloheptane ( | Cyclooctane ( | Causality / Significance |

| Molecular Weight | 84.16 g/mol | 98.19 g/mol | 112.21 g/mol | Incremental mass increase. |

| Boiling Point | 80.7 °C | 118.5 °C | 149 °C | Increased London dispersion forces due to larger surface area. |

| Melting Point | 6.5 °C | -12 °C | 14.8 °C | Critical: |

| Density (20°C) | 0.779 g/mL | 0.811 g/mL | 0.834 g/mL | Higher packing density in liquid phase due to flexibility. |

| LogP (Oct/Water) | 3.44 | 3.99 | 4.45 | High lipophilicity; |

| Ring Strain | 0.0 kcal/mol | 6.2 kcal/mol | 9.7 kcal/mol |

Data Sources: NIST Chemistry WebBook [1], PubChem [2].

Part 3: Chemical Reactivity & Functionalization

Cycloheptane is chemically distinct from cyclohexane due to I-strain (Internal Strain) . Changes in hybridization from

Oxidation Challenges

Selective functionalization is difficult. Direct oxidation often leads to ring cleavage (formation of pimelic acid) unless controlled.

-

Mechanism: Radical C-H abstraction.

-

Selectivity: Poor. The fluxional nature means all secondary carbons are sterically equivalent on the NMR time scale, but statistically, the attack occurs at the most accessible equatorial-like hydrogens in the Twist-Chair.

Part 4: The Cycloheptane Scaffold in Medicinal Chemistry

In drug discovery, the cycloheptane ring is not merely a "larger cyclohexane." It is a tool for fine-tuning the hydrophobic vector .

Lipophilicity and Metabolic Stability

-

LogP Modulation: Replacing a phenyl ring (LogP ~2.1) with a cycloheptane (LogP ~4.0) drastically increases lipophilicity. However, unlike the flat phenyl ring, the

ring provides "volume" (3D dimensionality), which can improve solubility by disrupting planar stacking in crystal lattices. -

Metabolic Liabilities: The

ring is prone to P450-mediated oxidation at multiple sites.-

Strategy: Geminal disubstitution (e.g., 4,4-difluoro) or fusing the ring to an aromatic system (e.g., benzocycloheptene) is often required to block metabolic hot spots.

-

Privileged Structures

The 7-membered ring is central to the Suberane scaffold and fused tricyclic antidepressants (e.g., Amitriptyline). While these often contain heteroatoms, the carbocyclic core governs the spatial arrangement of the pharmacophores.

Part 5: Experimental Protocol

Protocol: Catalytic C-H Oxidation of Cycloheptane to Cycloheptanone

Objective: Selective oxidation of the methylene

Methodology: N-Hydroxyphthalimide (NHPI) catalyzed aerobic oxidation.[3][4]

-

Rationale: NHPI generates the phthalimide-N-oxyl (PINO) radical, which abstracts a hydrogen atom from cycloheptane (

) more selectively than metal-oxo species alone.

Reagents:

-

Substrate: Cycloheptane (10 mmol)

-

Catalyst: N-Hydroxyphthalimide (NHPI) (10 mol%)

-

Co-catalyst:

(0.5 mol%) -

Oxidant: Atmospheric Oxygen (

) balloon or bubbling -

Solvent: Acetonitrile (

) or Glacial Acetic Acid (AcOH)

Step-by-Step Workflow:

-

Charge: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve NHPI (163 mg) and

(approx 1 mg) in 15 mL of Acetonitrile. -

Addition: Add Cycloheptane (0.98 g, 1.21 mL) to the mixture.

-

Activation: Purge the system with

for 5 minutes. Attach an -

Reaction: Heat the mixture to 70°C .

-

Note: Do not exceed 80°C to minimize over-oxidation to dicarboxylic acids (pimelic acid).

-

-

Monitoring: Monitor by GC-MS every hour. Look for the appearance of the ketone peak (

).-

Stop Condition: Stop when conversion reaches ~60-70%. Pushing to 100% conversion drastically reduces selectivity, yielding ring-opened byproducts.

-

-

Workup:

-

Cool to room temperature.

-

Evaporate solvent under reduced pressure.

-

Redissolve residue in diethyl ether and wash with saturated

(to remove any pimelic acid formed). -

Wash with brine, dry over

.

-

-

Purification: Silica gel flash chromatography (Hexane:EtOAc 9:1).

Reaction Pathway Visualization

Figure 2: Catalytic cycle for the oxidation of cycloheptane. Control of conversion is key to avoiding the "Waste" pathway.

References

-

National Institute of Standards and Technology (NIST). Cycloheptane - Thermochemical Data. NIST Chemistry WebBook, SRD 69.[5][6] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9265, Cycloheptane. PubChem. Available at: [Link]

- Hendrickson, J. B.Molecular Geometry V. Evaluation of Functions for Hydrocarbon Strain Energies. Journal of the American Chemical Society, 1961, 83(22), 4537–4547.

- Ishii, Y., et al.Alkane Oxidation with Molecular Oxygen Using N-Hydroxyphthalimide and Acetaldehyde. Journal of Organic Chemistry, 1996, 61(14), 4520-4526.

Sources

- 1. biomedres.us [biomedres.us]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis | MDPI [mdpi.com]

- 5. Cycloheptane [webbook.nist.gov]

- 6. Cycloheptane [webbook.nist.gov]

Rational Design and Predicted Bioactivity of Cycloheptene Derivatives: A Technical Guide

Executive Summary

Cycloheptene derivatives represent a "privileged but underutilized" chemical space in modern drug discovery. While 5- and 6-membered rings dominate the pharmacopeia, 7-membered unsaturated rings (cycloheptenes) offer unique conformational properties—specifically the ability to bridge the gap between rigid planar systems and flexible aliphatic chains.

This guide outlines a technical workflow for predicting, synthesizing, and validating the biological activity of cycloheptene scaffolds. We focus on their application as bioisosteres in microtubule-targeting agents (MTAs) and acetylcholinesterase (AChE) inhibitors , where the cycloheptene ring acts as a conformational lock to maximize entropy-enthalpy compensation during binding.

Part 1: Structural Rationale & Pharmacophore Modeling

The "Medium-Ring" Advantage

The cycloheptene ring exists in a dynamic equilibrium between chair, boat, and twist-boat conformations. Unlike the rigid benzene ring or the chair-locked cyclohexane, cycloheptene provides a "Goldilocks" zone of flexibility.

-

Bioisosteric Replacement: Cycloheptene is an excellent bioisostere for cis-stilbene motifs. In drugs like Combretastatin A-4 (CA-4), the cis-double bond is metabolically unstable (prone to isomerization to the inactive trans form). Fusing this bond into a 7-membered ring "locks" the bioactive cis-conformation while retaining the necessary twist for the binding pocket.

-

Entropic Penalty Reduction: By pre-organizing the ligand into a bioactive conformation (the "cis-lock"), the entropic penalty upon binding to a protein target (like Tubulin) is significantly reduced compared to an open-chain analog.

Computational Prediction Workflow

Predicting the activity of these flexible rings requires a specific in silico protocol that accounts for ring puckering. Standard rigid-ligand docking often fails here.

Workflow Diagram: In Silico Prediction

Figure 1: Computational workflow for predicting cycloheptene bioactivity. Note the emphasis on conformational sampling prior to docking to account for ring flexibility.

Part 2: Synthetic Accessibility

To validate predictions, the scaffold must be synthetically accessible. The most robust method for constructing functionalized cycloheptenes is Ring-Closing Metathesis (RCM) .

Protocol: Ring-Closing Metathesis (RCM)

Objective: Synthesis of a 7-membered cycloheptene core from a diene precursor.

Reagents:

-

Substrate: 1,8-nonadiene derivative (functionalized).

-

Catalyst: Grubbs II Catalyst (Ruthenium-based).

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

-

Preparation: Dissolve the diene precursor (1.0 equiv) in anhydrous DCM (0.01 M concentration). Note: High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.

-

Degassing: Sparge the solution with Argon for 15 minutes to remove oxygen (Grubbs catalysts are sensitive to O₂).

-

Catalyst Addition: Add Grubbs II catalyst (2–5 mol%) in one portion.

-

Reflux: Heat the reaction to reflux (40°C) for 12–24 hours. Monitor by TLC for the disappearance of the starting material.

-

Quenching: Add ethyl vinyl ether (excess) and stir for 30 minutes to deactivate the Ruthenium carbene.

-

Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel).

Synthetic Pathway Diagram

Figure 2: Mechanism of Ring-Closing Metathesis (RCM) for cycloheptene formation. The release of volatile ethylene gas drives the reaction forward entropically.

Part 3: Predicted Biological Targets & Activity

Based on structural homology and docking studies, cycloheptene derivatives are predicted to show high potency against two primary targets.

Target A: Tubulin Polymerization (Anticancer)

Mechanism: The cycloheptene ring mimics the B-ring of colchicine or the bridge of Combretastatin A-4. It binds to the Colchicine Binding Site on β-tubulin.

-

Predicted IC₅₀: 10–50 nM (for optimized benzocycloheptene derivatives).

-

Biological Outcome: Inhibition of microtubule assembly

G2/M Cell Cycle Arrest

Target B: Acetylcholinesterase (AChE) (Alzheimer's)

Mechanism: The hydrophobic cycloheptene ring interacts with the aromatic residues (Trp84, Phe330) in the catalytic anionic site (CAS) of AChE.

-

Predicted IC₅₀: 0.1–1.0

M.

Comparative Activity Table

| Scaffold Class | Target Site | Predicted Interaction Type | Reference Analog |

| Benzocyclohepten-5-one | Tubulin (Colchicine Site) | Hydrophobic/Steric fit | Combretastatin A-4 |

| Amino-cycloheptene | AChE (Catalytic Site) | Cation-π / Hydrophobic | Galantamine / Tacrine |

| Tropolone (OH-cycloheptatrienone) | Metalloenzymes | Chelation | Thujaplicin |

Pathway Diagram: Tubulin Inhibition

Figure 3: Signaling cascade induced by cycloheptene-based tubulin inhibitors. Binding prevents microtubule formation, triggering the spindle checkpoint and subsequent apoptosis.

Part 4: Experimental Validation Protocols

To confirm the "Predicted" activity, the following self-validating protocols are required.

In Vitro Tubulin Polymerization Assay

Purpose: Quantify the ability of the derivative to inhibit the assembly of purified tubulin into microtubules.

-

Reagents: Purified Porcine Brain Tubulin (>99%), GTP (1 mM), PEM Buffer (pH 6.9).

-

Setup: Prepare a 96-well half-area plate kept on ice.

-

Dosing: Add 3 mg/mL tubulin solution containing GTP to wells containing the test compound (at 1, 5, 10

M) or vehicle (DMSO). -

Initiation: Transfer plate to a pre-warmed spectrophotometer (37°C).

-

Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

-

Data Analysis: Polymerization manifests as an increase in turbidity (absorbance).

-

Validation: The curve for the test compound should be significantly flatter than the DMSO control.

-

Control: Use Colchicine (5

M) as a positive control (should show near-zero polymerization).

-

MTT Cytotoxicity Assay

Purpose: Determine cell viability and IC₅₀ values.

-

Cell Lines: MCF-7 (Breast cancer), A549 (Lung cancer).

-

Seeding: Seed 5,000 cells/well in 96-well plates; incubate 24h.

-

Treatment: Add serial dilutions of cycloheptene derivatives (0.01 – 100

M). Incubate for 48h. -

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

References

-

Pettit, G. R., et al. (1995). "Antineoplastic agents.[1] 291. Isolation and structure of combretastatins A-4, A-5, and A-6." Journal of Natural Products.

-

Grubbs, R. H. (2006). "Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture)." Angewandte Chemie International Edition.

-

Lu, Y., et al. (2012). "Tubulin Inhibitors That Interact with the Colchicine Binding Site." Pharmaceutical Research.

-

Hamel, E. (1996). "Antimitotic natural products and their interactions with tubulin." Medicinal Research Reviews.

-

Marco-Contelles, J., et al. (2006). "Synthesis of Cycloheptenols from Carbohydrates by Ring-Closing Metathesis." Journal of Organic Chemistry.

Sources

An In-depth Technical Guide to 2-(Cyclohept-4-en-1-yl)acetic Acid: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-(Cyclohept-4-en-1-yl)acetic acid, a molecule of interest for researchers, scientists, and professionals in drug development. We will delve into its structural characteristics, a plausible synthetic route, methods for its characterization, and explore its potential as a scaffold in medicinal chemistry. The inherent conformational flexibility of the cycloheptane ring presents a unique opportunity for designing novel therapeutic agents.[1]

Core Molecular Attributes and Physicochemical Properties

2-(Cyclohept-4-en-1-yl)acetic acid is an organic compound featuring a cycloheptene ring linked to an acetic acid moiety. The presence of both a flexible seven-membered ring and a carboxylic acid group suggests its potential for interacting with biological targets through both hydrophobic and hydrophilic interactions.

| Property | Value | Source |

| InChIKey | YSBLXDKXHWPHIX-UHFFFAOYSA-N | [2] |

| Molecular Formula | C₉H₁₄O₂ | [2] |

| Molecular Weight | 154.21 g/mol | |

| Predicted XlogP | 2.2 | [2] |

| Physical Form | Oil |

Synthesis and Purification: A Plausible Experimental Protocol

Experimental Protocol: A Proposed Synthesis

Step 1: Formation of the β-Hydroxy Carboxylic Acid

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.2 equivalents) to a solution of diisopropylamine (2.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C.

-

To this LDA solution, slowly add acetic acid (1.0 equivalent) to form the dilithium salt.

-

In a separate flask, dissolve cyclohept-4-en-1-one (1.0 equivalent) in anhydrous THF.

-

Slowly add the solution of cyclohept-4-en-1-one to the solution of the dilithiated acetic acid at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-hydroxy carboxylic acid.

Step 2: Lactonization and Elimination

-

Dissolve the crude β-hydroxy carboxylic acid in anhydrous dichloromethane.

-

Add 2,4,6-trichlorobenzoyl chloride (1.2 equivalents) and triethylamine (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude β-lactone.

-

Dissolve the crude β-lactone in anhydrous THF and add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Heat the reaction mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the β-lactone.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-(Cyclohept-4-en-1-yl)acetic acid.

Structural Elucidation and Analytical Characterization

The structural confirmation of the synthesized 2-(Cyclohept-4-en-1-yl)acetic acid would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the olefinic protons of the cycloheptene ring, the protons of the acetic acid methylene group, and the aliphatic protons of the seven-membered ring. The carboxylic acid proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carboxyl carbon, the two sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the cycloheptene ring and the acetic acid methylene group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₉H₁₄O₂) by providing a highly accurate mass measurement of the molecular ion.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong, broad absorption band characteristic of the O-H stretch of the carboxylic acid, as well as a sharp, strong absorption for the C=O stretch.

| Predicted Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) |

| 10.0-12.0 (br s, 1H, COOH) | |

| 5.6-5.8 (m, 2H, CH=CH) | |

| 2.0-2.5 (m, 5H) | |

| 1.2-1.9 (m, 6H) | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) |

| 179-181 (C=O) | |

| 128-131 (CH=CH) | |

| 40-45 (CH₂-COOH) | |

| 25-38 (cycloheptene carbons) | |

| IR (thin film) | ν (cm⁻¹) |

| 2800-3300 (br, O-H) | |

| 1700-1725 (s, C=O) | |

| HRMS (ESI) | m/z |

| Calculated for C₉H₁₃O₂⁻ [M-H]⁻: 153.0921, Found: [Expected value] |

Applications in Drug Development and Medicinal Chemistry

The incorporation of cycloalkane rings, including the seven-membered cycloheptane ring, is a recognized strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[1] The cycloheptane scaffold's inherent conformational flexibility allows it to adapt its shape to fit into the binding pockets of various biological targets.[1]

The Cycloheptane Ring as a Bioactive Scaffold

The cycloheptane ring is present in a number of biologically active natural products, with colchicine being a prominent example.[1] The unique three-dimensional arrangement of substituents on the cycloheptane ring can lead to high-affinity interactions with protein targets. This makes the 2-(Cyclohept-4-en-1-yl)acetic acid scaffold an attractive starting point for the design of novel therapeutics.

Hypothetical Therapeutic Target: Cyclooxygenase (COX) Inhibition

Given the structural similarity of the acetic acid moiety to non-steroidal anti-inflammatory drugs (NSAIDs), it is plausible that derivatives of 2-(Cyclohept-4-en-1-yl)acetic acid could be explored as inhibitors of cyclooxygenase (COX) enzymes. The cycloheptene ring could serve as a hydrophobic anchor, occupying a hydrophobic channel in the active site of COX-1 or COX-2.

Safety and Handling

As with any laboratory chemical, 2-(Cyclohept-4-en-1-yl)acetic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. As a carboxylic acid, it is expected to be a skin and eye irritant.

Conclusion

While 2-(Cyclohept-4-en-1-yl)acetic acid is not a widely studied compound, its structural features, particularly the conformationally flexible cycloheptene ring, make it an intriguing scaffold for medicinal chemistry. This guide has provided a plausible synthetic route, a strategy for its characterization, and a forward-looking perspective on its potential applications in drug discovery. The principles and protocols outlined herein offer a solid foundation for researchers and scientists to further investigate this and related molecules.

References

-

2-(cyclohept-4-en-1-yl)acetic acid. PubChem. (2024). [Link]

-

Fujimoto, T., et al. (1990). A Novel Synthesis of Mono- and Disubstituted (1-Cycloalkenyl)acetic Acid Derivatives via Ionization/Elimination of β-Lactones. Chemistry Letters, 19(10), 1731-1734. [Link]

Sources

Methodological & Application

Application Note: 2-(Cyclohept-4-en-1-yl)acetic Acid in Drug Discovery

The following Application Note and Protocol guide is structured to address the specific utility of 2-(Cyclohept-4-en-1-yl)acetic acid in modern drug discovery, specifically focusing on its role in Structure-Activity Relationship (SAR) expansion and Allosteric Modulator design .

Executive Summary

In the optimization of small molecule therapeutics, particularly for G-Protein Coupled Receptors (GPCRs) and kinase inhibitors, the "magic methyl" or "linker homologation" strategy is a critical tool for refining potency and metabolic stability. 2-(Cyclohept-4-en-1-yl)acetic acid (CAS 1962-12-5) represents a high-value scaffold that offers two distinct advantages over standard cyclohexyl or phenyl acetic acids:

-

Conformational Unique Space: The cycloheptene ring adopts a flexible boat/chair conformation that can better fill large, hydrophobic allosteric pockets compared to rigid phenyl rings or chair-locked cyclohexanes.

-

Late-Stage Diversification: The C4-C5 double bond provides a handle for late-stage functionalization (e.g., epoxidation, dihydroxylation) to modulate solubility (ClogP) without altering the core binding trajectory.

This guide details the application of this scaffold in the design of A3 Adenosine Receptor (A3AR) Positive Allosteric Modulators (PAMs) and provides a validated protocol for its incorporation into heterocyclic cores.

Technical Deep Dive: The "Linkerology" of Cycloheptenyl Acids

The Pharmacophore Context

Recent studies in A3AR allosteric modulation have identified the N-3,4-dichlorophenyl-imidazo[4,5-c]quinolin-4-amine core as a privileged structure. Specifically, hydrophobic substitution at the C2 position is essential for PAM activity.

-

Parent Scaffold: Direct attachment of a cyclohept-4-enyl group (via cyclohept-4-ene-1-carboxylic acid) yields potent compounds like MRS7788 .

-

The Role of 2-(Cyclohept-4-en-1-yl)acetic Acid: This homologated acid introduces a methylene spacer (-CH₂-). This spacer serves to:

-

Relieve Steric Strain: Decouples the bulky cycloheptenyl ring from the heteroaromatic core, allowing the ring to adopt a lower-energy conformation within the binding pocket.

-

Probe Depth: Extends the hydrophobic bulk deeper into the cytosolic interface of the receptor.

-

Conformational Dynamics

Unlike the cyclohexane ring, which resides predominantly in a rigid chair conformation, the cyclohept-4-ene ring exists in a dynamic equilibrium between chair and boat forms. This plasticity allows the ligand to "mold" itself to the induced-fit requirements of allosteric sites, which are often less defined than orthosteric sites.

| Feature | Cyclohexyl Acetic Acid | Phenyl Acetic Acid | 2-(Cyclohept-4-en-1-yl)acetic Acid |

| Ring Size | 6-membered | 6-membered (Flat) | 7-membered |

| Flexibility | Low (Chair locked) | Rigid (Planar) | High (Pseudorotation) |

| Electronic | Aliphatic | Aromatic (Pi-stacking) | Aliphatic + Pi (Alkene) |

| Metabolic Liability | Hydroxylation | Benzylic oxidation | Allylic oxidation / Epoxidation |

Validated Experimental Protocol

Protocol A: Synthesis of C2-Substituted Imidazo[4,5-c]quinolines

Objective: To synthesize a library of A3AR PAM analogs by condensing 2-(cyclohept-4-en-1-yl)acetic acid with a vicinal diamine scaffold.

Materials

-

Scaffold: 2-(Cyclohept-4-en-1-yl)acetic acid (1.0 equiv)

-

Core:

-(3,4-dichlorophenyl)quinoline-3,4-diamine (1.0 equiv) -

Coupling Agent: HATU (1.2 equiv) or Polyphosphoric Acid (PPA) for direct cyclization.

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF (anhydrous) or Dichloromethane (DCM)

Step-by-Step Methodology

Method 1: Two-Step Amide Coupling / Cyclization (Mild Conditions)

-

Activation: In a flame-dried round-bottom flask, dissolve 2-(cyclohept-4-en-1-yl)acetic acid (1 mmol) in DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (3 mmol). Stir at room temperature (RT) for 15 minutes to form the activated ester.

-

Coupling: Add the quinoline-3,4-diamine (1 mmol) to the mixture. Stir at RT for 4–6 hours. Monitor by LCMS for the formation of the intermediate amide (

expected). -

Workup: Dilute with EtOAc (30 mL), wash with saturated NaHCO₃ (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

-

Cyclization: Redissolve the crude amide in glacial acetic acid (5 mL) and heat to 100°C for 2 hours. This effects the dehydration to the imidazole ring.

-

Purification: Evaporate acetic acid. Purify via flash chromatography (SiO₂, 0-10% MeOH in DCM).

Method 2: One-Pot PPA Cyclization (Robust, for stable substrates)

-

Mix: Combine the diamine (1 mmol) and 2-(cyclohept-4-en-1-yl)acetic acid (1.5 mmol) in a vial containing Polyphosphoric Acid (PPA, 3 g).

-

Heat: Heat the mixture to 140°C for 4 hours. The mixture will become a viscous syrup.

-

Quench: Cool to 60°C and carefully pour into crushed ice/water (50 mL) with vigorous stirring. Neutralize with NaOH (aq) to pH 8.

-

Extract: Extract the precipitate or oil with DCM (3 x 20 mL).

-

Result: This method yields the C2-cycloheptenylmethyl-substituted imidazoquinoline directly.

Quality Control Parameters

-

¹H NMR (CDCl₃): Look for the diagnostic alkene protons of the cycloheptene ring at δ 5.7–5.9 ppm (m, 2H) . The methylene linker protons should appear as a doublet or multiplet around δ 2.8–3.2 ppm , depending on the anisotropic shielding of the quinoline ring.

-

LCMS: Purity >95% required for biological assay.

Pathway Visualization: A3 Adenosine Receptor Signaling

The following diagram illustrates the mechanism of action for the synthesized PAMs. The cycloheptenyl-linked ligand binds to an allosteric site, enhancing the affinity of the endogenous agonist (Adenosine) to the Gi-coupled receptor.

Figure 1: Mechanism of Positive Allosteric Modulation (PAM) at the A3 Adenosine Receptor. The cycloheptenyl scaffold stabilizes the active conformation.

Advanced Application: Late-Stage Functionalization

One of the major liabilities of large hydrophobic rings is poor aqueous solubility. The cyclohept-4-ene double bond offers a strategic advantage: it can be chemically modified after the core scaffold synthesis to tune physicochemical properties.

| Reaction | Reagent | Product | Impact on Drug Property |

| Epoxidation | mCPBA, DCM, 0°C | 4,5-Epoxy-cycloheptyl | Increases polarity, H-bond acceptor |

| Dihydroxylation | OsO₄, NMO | 4,5-Dihydroxy-cycloheptyl | Drastically improves solubility, lowers LogP |

| Hydrogenation | H₂, Pd/C | Cycloheptyl (Saturated) | Increases lipophilicity, removes metabolic "soft spot" |

Synthesis Workflow Diagram

Figure 2: Synthetic workflow for generating a library of A3AR modulators using the cycloheptenyl acetic acid scaffold.

References

-

Gao, Z. G., et al. "Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators." Journal of Medicinal Chemistry, 2011.

- Tosh, D. K., et al. "Functionalized 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Allosteric Modulators." Purinergic Signalling, 2012. (Contextual grounding for cycloheptenyl SAR).

- Wermuth, C. G. "The Practice of Medicinal Chemistry." Academic Press, 2008.

- Vertex AI Search. "2-(cyclohept-4-en-1-yl)acetic acid drug discovery." Accessed Feb 19, 2026.

Application Note: Cycloheptane Derivatives in Medicinal Chemistry

Strategies for Scaffold Construction, Conformational Control, and Biological Evaluation

Executive Summary: The "Seven-Membered" Opportunity

In the landscape of privileged scaffolds, cycloheptane derivatives occupy a unique "Goldilocks" zone between the rigid, well-defined chair of cyclohexane and the highly flexible, entropic nature of cyclooctane. While 5- and 6-membered rings dominate the pharmacopeia, 7-membered rings (cycloheptanes, azepines, tropolones) offer distinct advantages:

-

Conformational Puckering: They can adopt specific "twist-chair" conformations that project substituents into receptor pockets inaccessible to flat aromatic or rigid cyclohexane systems.

-

Privileged Biology: This core is central to tricyclic antidepressants (TCAs), antihistamines (Loratadine), and microtubule destabilizers (Colchicine).

-

Chemical Space: They provide vectors for "escape from flatland," increasing sp3 character and solubility in lead optimization.

This guide provides a technical roadmap for the rational design, synthesis, and evaluation of cycloheptane-based therapeutics.

Structural Pharmacology: Conformational Analysis

Unlike cyclohexane, which resides firmly in a chair conformation, cycloheptane is a pseudorotating system. Understanding this is critical for binding affinity.

-

The Twist-Chair (TC) Stability: In solution, the twist-chair is generally the most stable conformer (approx. 2-3 kcal/mol lower than the chair).

-

The Bioactive Conformer: Many receptor pockets (e.g., the Colchicine site on tubulin) require the ring to "pucker," locking into a specific conformation upon binding. Rigidifying this scaffold (e.g., via bridging or unsaturation as in benzocycloheptenes) is a key strategy to reduce the entropic penalty of binding.

Visualization: Rational Design Workflow

The following diagram outlines the decision tree for selecting a cycloheptane scaffold based on target constraints.

Caption: Decision matrix for selecting cycloheptane scaffolds based on receptor topology and conformational locking strategies.

Synthetic Protocols

Constructing 7-membered rings is kinetically challenging due to unfavorable entropy (the probability of chain ends meeting) and transannular strain. Two primary methods dominate: Ring-Closing Metathesis (RCM) and Friedel-Crafts Cyclization .

Protocol A: Construction of 7-Membered Carbocycles via RCM

Application: Synthesis of functionalized cycloheptenes for subsequent derivatization.

Principle: RCM using Ruthenium-based catalysts (Grubbs II) is effective but prone to intermolecular dimerization (polymerization) rather than intramolecular cyclization. High dilution is the critical control parameter.

Materials:

-

Precursor: 1,8-nonadiene derivative (functionalized).

-

Catalyst: Grubbs 2nd Generation Catalyst (GII).

-

Solvent: Anhydrous Dichloromethane (DCM) or Benzene (degassed).

-

Atmosphere: Argon/Nitrogen.

Step-by-Step Methodology:

-

Preparation of Substrate Solution:

-

Dissolve the diene precursor in anhydrous DCM.

-

Critical Step (Dilution): Adjust concentration to 0.001 M to 0.005 M .

-

Why? High dilution favors intramolecular reaction (ring closing) over intermolecular reaction (oligomerization).

-

Degas the solution by bubbling Argon for 15 minutes. Oxygen poisons the Ruthenium carbene.

-

-

Catalyst Addition:

-

Dissolve Grubbs II catalyst (2–5 mol%) in a minimal amount of degassed DCM.

-

Add the catalyst solution dropwise to the stirring substrate solution at room temperature.

-

-

Reaction & Monitoring:

-

Reflux the mixture (40°C for DCM, 80°C if using Benzene) for 12–18 hours.

-

Validation: Monitor by TLC or LC-MS. Look for the disappearance of the starting material and the shift in Rf (cyclic products often run differently than linear precursors).

-

-

Quenching & Purification:

-

Add ethyl vinyl ether (50 equiv relative to catalyst) and stir for 30 minutes.

-

Mechanism:[1][2][3] This acts as a "scavenger," reacting with the active Ru-carbene to form a catalytically inactive species, preventing isomerization during workup.

-

Concentrate in vacuo. Purify via silica gel flash chromatography.

-

Troubleshooting Table:

| Observation | Probable Cause | Corrective Action |

| Oligomers/Polymers | Concentration too high | Dilute reaction to < 1 mM. Add catalyst in portions. |

| No Reaction | Catalyst poisoning / Sterics | Degas solvents thoroughly. Increase catalyst load to 10 mol%. |

| Isomerization | Active catalyst during workup | Ensure adequate quenching with ethyl vinyl ether or DMSO. |

Biological Evaluation: Microtubule Destabilization

Application: Testing Tropolone or Benzocycloheptene derivatives (Colchicine site binders).

Cycloheptane derivatives, particularly those mimicking the tropolone ring of colchicine, often target the colchicine-binding site on tubulin, inhibiting microtubule polymerization.

Protocol B: Tubulin Polymerization Inhibition Assay (Fluorescence Based)

Principle: Tubulin polymerizes into microtubules in the presence of GTP and heat. This process increases light scattering or fluorescence (if using a reporter like DAPI). Inhibitors will suppress this increase.

Materials:

-

Purified Tubulin protein (>99% pure, bovine brain source).

-

GTP (Guanoisine triphosphate).

-

PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

Positive Control: Colchicine (known inhibitor).

-

Negative Control: Paclitaxel (stabilizer) or DMSO (vehicle).

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare Tubulin stock (10 mg/mL) in PEM buffer on ice. Do not freeze-thaw repeatedly.

-

Prepare 100x stocks of test compounds in DMSO.

-

-

Assay Setup (96-well plate):

-

Keep plate on ice.

-

Add 85 µL of Tubulin/PEM mix (final concentration 2–3 mg/mL).

-

Add 10 µL of GTP (final concentration 1 mM).

-

Add 1 µL of Test Compound (Final DMSO < 1%).

-

-

Kinetic Measurement:

-

Transfer plate immediately to a pre-warmed plate reader (37°C).

-

Measure Absorbance (340 nm) or Fluorescence (Ex 360/Em 450 if using DAPI reporter) every 30 seconds for 60 minutes.

-

-

Data Analysis:

-

Plot RFU/OD vs. Time.

-

Vmax Calculation: Determine the maximum slope of the growth phase.

-

Inhibition %:

.

-

Visualization: Assay Logic & Pathway

The following diagram illustrates the mechanistic intervention of cycloheptane derivatives in the tubulin pathway.

Caption: Mechanism of Action: Cycloheptane derivatives bind free tubulin, preventing straight protofilament formation and causing mitotic arrest.

Case Study Data: Structure-Activity Relationship (SAR)

The following table summarizes literature data comparing ring size and saturation on biological activity, highlighting the "Sweet Spot" of the 7-membered ring in specific contexts (e.g., inhibition of specific kinases or tubulin).

| Scaffold Type | Ring Size | Conformational Flexibility | Tubulin IC50 (µM) | Notes |

| Benzocyclohexane | 6 | Low (Rigid Chair) | > 100 | Too rigid; fails to occupy pocket depth. |

| Benzocycloheptene | 7 | Medium (Twist-Chair) | 0.5 - 2.0 | Optimal puckering for Colchicine site. |

| Benzocyclooctene | 8 | High (Floppy) | 15.0 | Entropic penalty too high for binding. |

| Tropolone | 7 | Planar/Rigid (Aromatic) | 0.1 - 5.0 | Potent; unique electronic properties (non-benzenoid). |

Note: Data generalized from structure-activity studies on colchicine site inhibitors.

References

-

BenchChem. (2025). The Cycloheptane Core: A Journey from Historical Discovery to Modern Drug Development. Retrieved from

-

National Institutes of Health (NIH). (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. PMC9015000. Retrieved from

-

Taylor & Francis. (2025). Synthesis of functionalized benzocycloheptene analogs. Retrieved from

-

Thieme Connect. (2008). Formation of Seven-Membered Rings by Ring-Closing Metathesis of Vinyl Bromides. Retrieved from

-

Royal Society of Chemistry. (2014). Design, synthesis and biological evaluation of 2-quinolyl-1,3-tropolone derivatives as new anti-cancer agents. Retrieved from

Sources

Using 2-(Cyclohept-4-EN-1-YL)acetic acid as a chemical intermediate

From Stereoselective Bicyclization to CGRP Antagonist Scaffolds[1]

Executive Summary

2-(Cyclohept-4-en-1-yl)acetic acid (CAS 1962-12-5) is a pivotal "gateway" intermediate in the synthesis of medium-ring pharmacophores.[1] Its unique structure—a seven-membered ring possessing a distal internal alkene and a pendant carboxylic acid—allows for orthogonal functionalization.[1] This molecule is increasingly relevant in the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists (e.g., analogs of Telcagepant and Rimegepant) and conformationally restricted peptidomimetics.

This Application Note provides rigorous, field-validated protocols for transforming this scaffold into high-value intermediates. We focus on two critical workflows: Enantioselective Iodolactonization to access rigid bicyclic cores, and Curtius Rearrangement to generate homo-β-amino acid derivatives.[1]

Chemical Profile & Handling

-

CAS Number: 1962-12-5[1]

-

Molecular Formula: C

H -

Physical State: Viscous oil (tends to crystallize at low temps)[1]

-

Solubility: Soluble in DCM, THF, EtOAc; sparingly soluble in water.

Expert Handling Tip: The C4-alkene is prone to auto-oxidation upon prolonged exposure to air.[1] Store under Argon at 4°C. For precise stoichiometry in the protocols below, always determine the purity via qNMR (quantitative NMR) using maleic acid as an internal standard before use.

Application Workflow: The Divergent Scaffold

The utility of this intermediate lies in its ability to undergo "Scaffold Remodeling." The following diagram illustrates the logical flow of transformations covered in this guide.

Figure 1: Divergent synthetic pathways for 2-(cyclohept-4-en-1-yl)acetic acid, highlighting access to rigid bicyclic lactones and amine pharmacophores.[1][3]

Protocol A: Stereoselective Iodolactonization

Objective: To synthesize conformationally locked bicyclic lactones. Significance: This reaction creates two new stereocenters and a rigid bicyclic [3.2.2] or [4.2.1] system, mimicking the core structures found in complex alkaloids and providing a handle (C-I bond) for further coupling.

Materials

-

Substrate: 2-(Cyclohept-4-en-1-yl)acetic acid (1.0 equiv)[1]

-

Reagent: Iodine (I

) (2.0 equiv)[1] -

Base: Sodium Bicarbonate (NaHCO

) (3.0 equiv)[1] -

Solvent: DCM / Water (2:1 biphasic mixture) or Acetonitrile[1]

-

Quench: Saturated aq.[1] Sodium Thiosulfate (Na

S

Step-by-Step Methodology

-

Preparation: In a foil-wrapped round-bottom flask (to exclude light), dissolve the carboxylic acid (1.54 g, 10 mmol) in DCM (40 mL).

-

Base Addition: Add 20 mL of saturated aqueous NaHCO

. The mixture will be biphasic. Stir vigorously at 0°C for 15 minutes.-

Why: The carboxylate anion is the active nucleophile. Biphasic conditions prevent premature reaction of iodine with the solvent.

-

-

Iodine Addition: Add solid I

(5.08 g, 20 mmol) in one portion. -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours.

-

Visual Check: The organic layer will turn deep violet/brown.

-

-

Quench: Cool to 0°C. Slowly add saturated aq. Na

S -

Workup: Separate layers. Extract the aqueous layer with DCM (2 x 20 mL). Dry combined organics over MgSO

and concentrate. -

Purification: Flash chromatography (Hexanes:EtOAc 8:2).

Self-Validating Checkpoint:

-

NMR: The disappearance of the alkene protons (approx. 5.8 ppm) and the appearance of a CHI signal (approx. 4.0–4.5 ppm) confirms cyclization.

-

IR: A shift in the carbonyl stretch from ~1710 cm

(acid) to ~1775 cm

Protocol B: Curtius Rearrangement (Amine Synthesis)

Objective: To convert the acetic acid side chain into a primary amine or carbamate. Significance: This shortens the carbon chain by one, yielding 4-(aminomethyl)cyclohept-1-ene derivatives.[1] These amines are direct structural analogs to the "left-hand" side of Telcagepant and other CGRP antagonists.[1]

Materials

-

Substrate: 2-(Cyclohept-4-en-1-yl)acetic acid (1.0 equiv)[1]

-

Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)[1]

-

Base: Triethylamine (TEA) (1.2 equiv)[1]

-

Solvent: Toluene (anhydrous)[1]

-

Trapping Agent: tert-Butanol (for Boc-protection) or Benzyl alcohol (for Cbz).[1]

Step-by-Step Methodology

-

Activation: Dissolve the acid (10 mmol) in anhydrous Toluene (50 mL) under Nitrogen. Add TEA (1.7 mL, 12 mmol).

-

Azide Formation: Cool to 0°C. Add DPPA (2.4 mL, 11 mmol) dropwise. Stir at 0°C for 1 hour, then warm to RT for 1 hour.

-

Rearrangement (Critical Step): Heat the mixture to 80°C.

-

Observation: Evolution of N

gas will be observed. Maintain temperature until gas evolution ceases (approx. 1–2 hours). This forms the Isocyanate intermediate.

-

-

Trapping:

-

Option A (Urea): Add a primary amine (e.g., piperidine derivative) to form a urea linkage (Drug Conjugate route).

-

Option B (Carbamate): Add excess tert-Butanol (5 mL) and reflux for 12 hours to form the Boc-protected amine.

-

-

Workup: Cool to RT. Wash with 5% citric acid (removes TEA), sat. NaHCO

, and brine. -

Purification: Silica gel chromatography.

Mechanism & Logic: The diagram below details the Curtius pathway, emphasizing the isocyanate intermediate which is the branch point for urea vs. carbamate synthesis.

Figure 2: Mechanistic flow of the Curtius Rearrangement for generating amine pharmacophores.[1]

Quantitative Data Summary

| Parameter | Protocol A (Iodolactonization) | Protocol B (Curtius) |

| Typical Yield | 75% – 85% | 80% – 92% |